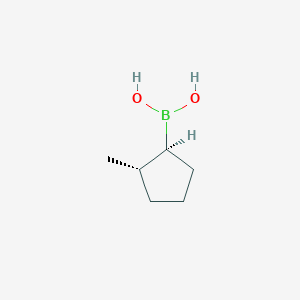
Di-tert-butyl(trimethylsilyl)triphosphirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(trimethylsilyl)triphosphirane is an organophosphorus compound characterized by the presence of tert-butyl and trimethylsilyl groups attached to a triphosphirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(trimethylsilyl)triphosphirane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of tert-butylphosphine: This is achieved by reacting tert-butyl chloride with a suitable phosphorus source, such as phosphorus trichloride, in the presence of a base.
Formation of this compound: The tert-butylphosphine is then reacted with trimethylsilyl chloride in the presence of a catalyst, such as a transition metal complex, to form the desired triphosphirane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The product is purified using techniques such as distillation and recrystallization to achieve high purity.
化学反应分析
Types of Reactions
Di-tert-butyl(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphorus compounds.
Substitution: The compound can undergo substitution reactions where the tert-butyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to prevent decomposition.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions to avoid hydrolysis.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines with lower oxidation states.
Substitution: Formation of substituted triphosphirane derivatives.
科学研究应用
Di-tert-butyl(trimethylsilyl)triphosphirane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of phosphorus-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of di-tert-butyl(trimethylsilyl)triphosphirane involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilyl and tert-butyl groups provide steric protection, enhancing the stability of the compound and its complexes.
相似化合物的比较
Di-tert-butyl(trimethylsilyl)triphosphirane can be compared with other similar compounds such as:
Di-tert-butylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylphosphine: Lacks the tert-butyl groups, resulting in different reactivity and stability.
Di-tert-butyl(trimethylsilyl)phosphine oxide: An oxidized form with different chemical properties.
The uniqueness of this compound lies in its combination of steric protection from both tert-butyl and trimethylsilyl groups, which enhances its stability and reactivity in various chemical processes.
属性
CAS 编号 |
88764-66-3 |
|---|---|
分子式 |
C11H27P3Si |
分子量 |
280.34 g/mol |
IUPAC 名称 |
(2,3-ditert-butyltriphosphiran-1-yl)-trimethylsilane |
InChI |
InChI=1S/C11H27P3Si/c1-10(2,3)12-13(11(4,5)6)14(12)15(7,8)9/h1-9H3 |
InChI 键 |
INXHSYVWOBGJHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P1P(P1[Si](C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)






![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)

![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)



